molecular formula C16H11Cl2N3OS B2708680 N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide CAS No. 478063-24-0

N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide

Cat. No.: B2708680
CAS No.: 478063-24-0
M. Wt: 364.24
InChI Key: BTPVJABAPNMTRA-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide (CAS: 478063-24-0; molecular formula: C₁₆H₁₁Cl₂N₃OS; MW: 364.26) is a thiophene-based carbohydrazide derivative . Structurally, it features a thiophene ring substituted with a pyrrole group at position 3 and a hydrazone moiety at position 2, formed by condensation with a 2,4-dichlorophenyl aldehyde. The (1Z) designation indicates a Z-configuration of the hydrazone imine bond, which influences molecular conformation and intermolecular interactions .

Thiophene carbohydrazides are recognized for their versatility as intermediates in synthesizing bioactive heterocycles, including antimicrobial, anticancer, and antiparasitic agents .

Properties

IUPAC Name

N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c17-12-4-3-11(13(18)9-12)10-19-20-16(22)15-14(5-8-23-15)21-6-1-2-7-21/h1-10H,(H,20,22)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPVJABAPNMTRA-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NN=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)N/N=C\C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues in the Thiophene Carbohydrazide Family

Key structural analogues include:

Compound Name Substituents (Thiophene/Phenyl) Molecular Weight Key Features
Target Compound 3-(1H-pyrrol-1-yl), 2,4-Cl₂Ph 364.26 Z-hydrazone; high lipophilicity due to Cl substituents
N'-(tert-butyl)-3-(2,4-difluorophenyl)thiophene-2-carbohydrazide (I7) 2,4-F₂Ph, tert-butyl 323.35 Bulky tert-butyl group; lower lipophilicity vs. Cl substituents
N′-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide 4-FPh 260.27 E-hydrazone; electron-withdrawing F substituent; lower molecular weight
N'-((E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide 4-(4-F-benzyloxy)Ph 381.40 Extended aryl ether chain; increased steric hindrance
Key Observations:

Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance stability of the hydrazone bond and modulate electronic properties. Bulkier Groups (tert-butyl, benzyloxy): Reduce solubility in polar solvents but may enhance binding to hydrophobic pockets in biological targets .

Hydrazone Configuration :

  • The Z-configuration in the target compound may favor specific hydrogen-bonding patterns in the solid state, influencing crystal packing and thermal stability . E-isomers (e.g., ) exhibit different conformational preferences.

Notes:
  • The absence of reported biological data for the target compound highlights a research gap.
  • The tert-butyl derivative (I7) shows reduced activity compared to halogenated analogues, likely due to steric hindrance .

Biological Activity

N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula: C16H11Cl2N3OS
  • Molecular Weight: 364.25 g/mol
  • CAS Number: 478063-24-0

The compound features a thiophene ring substituted with a pyrrole moiety and a dichlorophenyl group, which may contribute to its biological activity through various mechanisms.

Synthesis

The synthesis typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide under acidic or basic conditions. The reaction can be optimized for yield and purity using techniques such as reflux or microwave-assisted synthesis.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with the 2,4-dichlorophenyl moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that this compound could inhibit bacterial growth effectively, although specific data on this compound's activity remain sparse.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various assays against human cancer cell lines. For example, derivatives of similar compounds have shown cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells.

Cell LineIC50 (µM)
MCF-715
K56220

Anti-inflammatory Activity

The anti-inflammatory effects of the compound are linked to its ability to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling. In vitro studies have shown that it can reduce nitric oxide production in activated microglia cells, suggesting potential neuroprotective effects.

Case Studies

A notable study examined the effects of similar thiophene derivatives on inflammation in a mouse model of Parkinson's disease. The administration of these compounds resulted in reduced microglial activation and improved behavioral outcomes in treated mice. While specific data on this compound were not detailed in this study, the results suggest a promising avenue for further investigation into its neuroprotective properties.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide?

The synthesis typically involves multi-step reactions, including condensation of hydrazide derivatives with aldehydes or ketones. Key steps include:

  • Condensation : Reacting 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide with 2,4-dichlorobenzaldehyde under acidic or basic conditions to form the hydrazone linkage .
  • Reaction Optimization : Temperature (reflux at 80–100°C), solvent choice (ethanol, methanol, or DMF), and catalysts (e.g., glacial acetic acid for acid catalysis) are critical for yield and purity .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures is commonly used .

Q. Example Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CondensationEthanol, glacial acetic acid, reflux (12 h)65–70>95%
Microwave-assistedDMF, 100°C, 30 min85>98%

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

Routine characterization employs:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrazone linkage formation and stereochemistry (Z-configuration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups (C=N stretch at ~1600 cm⁻¹, NH at ~3200 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry .

Q. How do functional groups (e.g., dichlorophenyl, pyrrolyl) influence the compound’s reactivity and stability?

  • Dichlorophenyl Group : Enhances electrophilicity, facilitating nucleophilic attacks (e.g., in Schiff base formation). Chlorine atoms increase lipophilicity, impacting solubility .
  • Pyrrolyl Moiety : Participates in π-π stacking and hydrogen bonding, stabilizing intermediates during synthesis .
  • Thiophene Ring : Contributes to electronic delocalization, affecting redox properties and UV-Vis absorption .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in studies involving this compound?

Contradictions in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Dose-Dependent Effects : Perform dose-response assays (e.g., IC₅₀ determination) to identify therapeutic windows .
  • Assay Conditions : Standardize protocols for pH, temperature, and cell lines to minimize variability .
  • Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may alter activity .

Q. What computational strategies are effective for predicting reaction pathways or optimizing synthesis?

  • Density Functional Theory (DFT) : Models transition states and intermediates in condensation reactions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .
  • Machine Learning (ML) : Predicts optimal reaction conditions (temperature, solvent) using historical data .

Q. How do solvent polarity and protic/aprotic properties influence reaction outcomes?

  • Polar Protic Solvents (e.g., ethanol) : Stabilize charged intermediates in acid-catalyzed condensations but may slow reaction rates due to hydrogen bonding .
  • Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of reactants, improving yields in microwave-assisted syntheses .

Q. Example Solvent Effect Table

SolventDielectric ConstantYield (%)Reaction Time (h)
Ethanol24.36512
DMF36.7850.5 (microwave)
Acetonitrile37.5726

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in biological studies?

  • Analog Synthesis : Modify substituents (e.g., replace dichlorophenyl with fluorophenyl) and compare bioactivity .
  • Pharmacophore Modeling : Identify critical functional groups (e.g., hydrazone linkage) for target binding .
  • Enzyme Assays : Use kinetic studies (e.g., Michaelis-Menten plots) to assess inhibition mechanisms .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using in-line IR or HPLC .
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via factorial designs .
  • Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.